E3 ligase Ligand-Linker Conjugate 36
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Overview
Description
E3 ligase Ligand-Linker Conjugate 36 is a heterobifunctional molecule used in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation . This approach has revolutionized drug development by enabling the targeted degradation of disease-relevant proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the ligand through a series of chemical reactions, such as amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 36 undergoes various chemical reactions, including:
Ubiquitination: The conjugate facilitates the ubiquitination of target proteins by bringing them into proximity with E3 ligases.
Proteasomal Degradation: The ubiquitinated proteins are subsequently degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as copper(I) iodide for click chemistry reactions.
Protecting Groups: To protect functional groups during synthesis.
Major Products
The major products formed from the reactions involving this compound are ubiquitinated target proteins, which are subsequently degraded by the proteasome .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 36 has a wide range of scientific research applications, including:
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 36 exerts its effects by forming a ternary complex with the target protein and the E3 ligase . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .
Comparison with Similar Compounds
E3 ligase Ligand-Linker Conjugate 36 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex with the target protein and the E3 ligase . Similar compounds include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.
Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase.
These compounds differ in their choice of E3 ligase and the specific ligands used, which can affect their efficacy and specificity .
Properties
Molecular Formula |
C29H39N5O6 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37) |
InChI Key |
NSAULHPDVMNQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO |
Origin of Product |
United States |
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